1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid
Overview
Description
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocycle Formation
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is involved in the synthesis of various heterocyclic compounds. For example, t-2-Benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid, a related compound, reacts with cis-2-aminocyclohexanemethanol to produce cis-isoindolo[2,1-a][3,1]benzoxazine and other diastereomeric isoindolo derivatives. These reactions highlight the utility of such compounds in generating complex molecular structures (Stájer et al., 2002).
Pharmaceutical Research Building Blocks
Compounds similar to this compound are used as building blocks in pharmaceutical research. For instance, (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, a derivative, is synthesized for potential use in drug development. This highlights the compound's role in creating novel pharmaceuticals (Bish et al., 2010).
Material Science Applications
The cyclohexane structure, similar to that in this compound, is used in the synthesis of new polyamides with unique properties. These polyamides, synthesized from derivatives like 1,1-bis[4-(4-carboxyphenoxy)phenyl]-4-tert-butylcyclohexane, are known for their solubility in various solvents and high thermal stability, indicating potential applications in advanced material science (Liaw et al., 2000).
Organic Chemistry and Stereochemistry
This compound and its derivatives are used in stereochemistry studies. The synthesis and study of the stereostructure of various cyclohexane derivatives contribute to the understanding of molecular interactions and configurations, essential in organic chemistry (Bugno et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and transporters in the body . For instance, L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been found to affect various biological pathways .
Pharmacokinetics
Similar compounds like ketamine undergo hepatic biotransformation, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .
Result of Action
Similar compounds have been associated with various cellular and molecular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid. For instance, similar compounds have been found to show strong biomagnification behavior, increasing in concentration as they move up the food chain .
Properties
IUPAC Name |
1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15-14(13(16)17)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVMRBSCEJJLIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC(CC1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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